molecular formula C19H13IN2OS B8594364 7-Iodo-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine CAS No. 832694-04-9

7-Iodo-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B8594364
CAS No.: 832694-04-9
M. Wt: 444.3 g/mol
InChI Key: MRZPRPMSSLRLSE-UHFFFAOYSA-N
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Description

7-Iodo-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine is a useful research compound. Its molecular formula is C19H13IN2OS and its molecular weight is 444.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

832694-04-9

Molecular Formula

C19H13IN2OS

Molecular Weight

444.3 g/mol

IUPAC Name

7-iodo-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C19H13IN2OS/c20-16-10-22-19(21)17-15(11-24-18(16)17)12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-11H,(H2,21,22)

InChI Key

MRZPRPMSSLRLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4I)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of Example 10A (1.69 g, 5.3 mmol) in DMF (20 mL) was treated with NIS (1.26 g, 5.6 mmol), stirred at room temperature for 3 hours, poured into water, and filtered. The filter cake was purified by flash column chromatography on silica gel with 15% ethyl acetate/hexanes to provide 1.64 g (70% yield) of the desired product. MS (ESI(+)) m/e 444.8 (M+H)+.
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

A solution of Example 219B (5 g, 15.7 mmol) in DMF (100 mL) was treated with N-iodosuccinimide (4.23 g, 18.8 mmol), stirred at ambient temperature for 2 hours, concentrated to half the original volume, and poured into 5% sodium thiosulfate (400 mL). The mixture was filtered and the filter cake was washed with water and dried. The solids were dissolved in dichloromethane (300 mL), treated with silica gel (80 g), and concentrated. The residue was transferred to a silica gel column (600 g) and chromatographed with ethyl acetate/heptane (1:6) to provide 5.2 g (75%) of the desired product. 1H NMR (CD2Cl2, 400 MHz) δ 7.95 (s, 1H), 7.33-7.29 (m, 4H), 7.12 (s, 1H), 7.10 (t, 1H), 7.02-6.99 (m, 4H), 4.76 (br s, 1H); 13C NMR (CD2Cl2, 400 MHz) δ 158.4, 156.8, 154.7, 154.4, 148.6, 138.4, 131.3, 131.2, 130.4, 124.4, 122.9, 120.0, 119,9, 118.8, 72.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

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